molecular formula C10H11F2NO2 B13029154 2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

Cat. No.: B13029154
M. Wt: 215.20 g/mol
InChI Key: WAAULDXYXPJAKD-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid typically involves the introduction of the difluoromethyl group to the phenylalanine backbone. One common method is the reaction of 4-(difluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various amide derivatives .

Scientific Research Applications

2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability, binding affinity, and specificity in various applications .

Properties

IUPAC Name

2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAULDXYXPJAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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